molecular formula C7H9N5O B3059983 2-(1H-Tetrazol-5-yl)aniline hydrate CAS No. 1609395-48-3

2-(1H-Tetrazol-5-yl)aniline hydrate

Cat. No. B3059983
CAS RN: 1609395-48-3
M. Wt: 179.18
InChI Key: YFWCNKSJFLSBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Tetrazol-5-yl)aniline hydrate is a compound with the CAS Number: 1609395-48-3 . It has a molecular weight of 179.18 and its IUPAC name is 2-(1H-tetrazol-5-yl)aniline hydrate . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(1H-Tetrazol-5-yl)aniline hydrate is 1S/C7H7N5.H2O/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H2 . This indicates the presence of a tetrazole ring attached to an aniline group, along with a water molecule.


Physical And Chemical Properties Analysis

2-(1H-Tetrazol-5-yl)aniline hydrate is a solid at room temperature . It has a molecular weight of 179.18 .

Scientific Research Applications

Oligonucleotide Synthesis

2-(1H-tetrazol-5-yl)aniline hydrate plays a crucial role in oligonucleotide synthesis. Specifically, it serves as an acidic activator during the coupling process. Researchers widely employ it alongside 1H-tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) to facilitate efficient nucleotide chain assembly .

Energetic Materials

The compound exhibits promising detonation properties and moderate sensitivities. As a result, it holds potential as a high-performance energetic material. Its stability and energy release characteristics make it an attractive candidate for applications in propellants, explosives, and pyrotechnics .

Antimicrobial and Antifungal Activity

Studies have explored the antimicrobial and antifungal properties of 2-(1H-tetrazol-5-yl)aniline derivatives. While specific research on the hydrate form is limited, related analogs have demonstrated activity against various pathogens. Further investigations could reveal its potential as a therapeutic agent .

Click Chemistry

The compound participates in click chemistry reactions. Researchers have synthesized novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles using 2-(1H-tetrazol-5-yl)aniline as a starting material. These tetrazoles find applications in drug discovery, bioconjugation, and materials science. The reaction involves combining amines with sodium azide and triethyl orthoformate under acidic conditions .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)aniline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.H2O/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCNKSJFLSBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Tetrazol-5-yl)aniline hydrate

CAS RN

1609395-48-3
Record name Benzenamine, 2-(2H-tetrazol-5-yl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Tetrazol-5-yl)aniline hydrate
Reactant of Route 2
Reactant of Route 2
2-(1H-Tetrazol-5-yl)aniline hydrate
Reactant of Route 3
2-(1H-Tetrazol-5-yl)aniline hydrate
Reactant of Route 4
Reactant of Route 4
2-(1H-Tetrazol-5-yl)aniline hydrate
Reactant of Route 5
Reactant of Route 5
2-(1H-Tetrazol-5-yl)aniline hydrate
Reactant of Route 6
2-(1H-Tetrazol-5-yl)aniline hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.